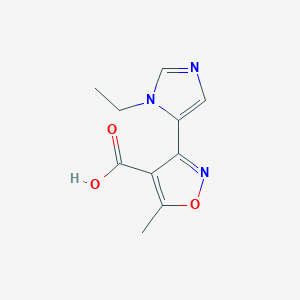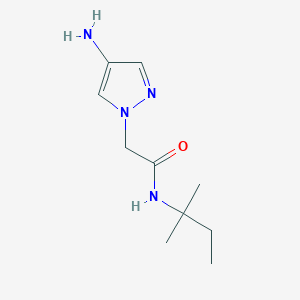
3-(2-(Tetrahydrofuran-2-yl)ethoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Tetrahydrofuran-2-yl)ethoxy)azetidine is a chemical compound that features a tetrahydrofuran ring attached to an azetidine ring via an ethoxy group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tetrahydrofuran-2-ylmethanol and azetidine-3-ol.
Reaction Steps:
The hydroxyl group of tetrahydrofuran-2-ylmethanol is converted to a leaving group (e.g., tosylate).
The azetidine-3-ol is then reacted with the tosylate derivative to form the desired product.
Industrial Production Methods: Large-scale synthesis may involve optimized reaction conditions, such as the use of catalysts and specific solvents to increase yield and purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the azetidine ring to an azetidinone.
Reduction: Reduction reactions can reduce the azetidine ring to form a saturated azetidine derivative.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Azetidinone derivatives from oxidation.
Saturated azetidine derivatives from reduction.
Various substituted azetidine derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
3-(2-(Tetrahydrofuran-2-yl)ethoxy)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparación Con Compuestos Similares
3-(Tetrahydrofuran-2-yl)propanal
Tetrahydrofurfuryl alcohol
3-(Tetrahydro-2-furanyl)propanal
Uniqueness: 3-(2-(Tetrahydrofuran-2-yl)ethoxy)azetidine is unique due to its specific structural features, which differentiate it from other compounds in its class. Its combination of tetrahydrofuran and azetidine rings provides distinct chemical properties and reactivity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover additional uses and benefits.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
3-[2-(oxolan-2-yl)ethoxy]azetidine |
InChI |
InChI=1S/C9H17NO2/c1-2-8(11-4-1)3-5-12-9-6-10-7-9/h8-10H,1-7H2 |
Clave InChI |
CXOKDIMDZACRRU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CCOC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15326319.png)





![4-[(Piperidin-1-yl)methyl]piperidin-4-ol](/img/structure/B15326362.png)






